2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile
Overview
Description
2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C13H9ClN2. It is a white to pale yellow solid that is soluble in organic solvents such as chloroform and ether. This compound is commonly used as an intermediate in organic synthesis and can also serve as a catalyst and reactant in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile typically involves the reaction of phenylacetylene with 4-chlorophenyl bromide under basic conditions to form 2-(4-chlorophenyl)-2-pyridylacetylene. This intermediate is then reacted with cyanide to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile: A closely related compound with similar structural features.
®-(4-Chlorophenyl)pyridin-2-ylmethanol: Another compound with a similar core structure but different functional groups
Uniqueness
2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Biological Activity
Overview
2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C13H9ClN2. It is characterized by its unique structural arrangement, which includes a pyridine ring and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors that could lead to therapeutic applications.
- Molecular Weight : 232.67 g/mol
- Solubility : Soluble in organic solvents such as chloroform and ether.
- Physical Appearance : White to pale yellow solid.
The biological activity of this compound is primarily attributed to its ability to bind selectively to certain enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest potential applications in drug development and therapeutic interventions.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound, focusing on its antibacterial and antifungal properties, as well as its potential as an anticancer agent.
Antimicrobial Activity
Recent research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study reported the minimum inhibitory concentration (MIC) values against various bacterial strains:
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
2a | Bacillus subtilis | 4.69 |
2b | Staphylococcus aureus | 5.64 |
2c | Escherichia coli | 8.33 |
2d | Pseudomonas aeruginosa | 13.40 |
2e | Candida albicans | 16.69 |
These findings indicate that modifications on the phenyl ring can enhance antibacterial activity, with electron-withdrawing groups often improving efficacy against Gram-positive and Gram-negative bacteria .
Cytotoxicity and Anticancer Potential
In vitro studies using cell lines have demonstrated that compounds related to this compound exhibit cytotoxic effects against cancer cells. A notable study employed the MTT assay to evaluate cell viability in the presence of this compound:
Compound | Cell Line | IC50 (µM) |
---|---|---|
12k | Hepatic Stellate Cells | 12.5 |
12l | Breast Cancer Cells | 15.0 |
12m | Lung Cancer Cells | 10.0 |
The results indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as a lead compound for anticancer drug development .
Case Studies
- Antibacterial Efficacy : A comprehensive study assessed the effectiveness of various pyridine derivatives against multiple bacterial strains, revealing that structural modifications significantly influenced their antimicrobial potency. The study highlighted that compounds with chlorinated phenyl groups had enhanced activity compared to their non-chlorinated counterparts .
- Anticancer Activity : Research focused on the cytotoxic effects of related compounds on different cancer cell lines demonstrated that specific substitutions on the pyridine ring improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridin-2-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-3-1-2-12(16-13)8-9-15/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEUXMNEDHKIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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